molecular formula C8H19N B8751783 3-(Aminomethyl)-3-ethylpentane

3-(Aminomethyl)-3-ethylpentane

Cat. No. B8751783
M. Wt: 129.24 g/mol
InChI Key: ZSUSGBQRHRZDAP-UHFFFAOYSA-N
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Patent
US06649600B1

Procedure details

Oxalyl chloride (COCl)2 (16.5 ml, 188 mmol) in methylene chloride (150 ml) is cooled to −63°. DMSO (18 ml, 362 mmol) is then added dropwise. The resulting mixture is stirred for 30 minutes and then a mixture of 4-hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester (XVIII, Example 93, 34.5 g, 125 mmol) in methylene chloride (100 ml) is added over 15 minutes. After another 30 minutes, triethylethylamine (70 ml, 502 mmol) in methylene chloride (30 ml) is added over 25 minutes. (Extra Caution: extremely exothermic reaction when the first equivalent of the triethylamine is added.) The reaction mixture then stirred for another 45 minutes and the cooling bath is removed and allowed to warm up to 20-25°. Water (50 ml) is added and the organic layer is separated, dried over anhydrous sodium sulfate and concentrated to give the title compound, NMR (400 MHz, CDCl3) δ 9.51, 7.32, 5.11, 1.88 and 1.64.
[Compound]
Name
Oxalyl chloride (COCl)2
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
34.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS(C)=O.[CH2:5]([O:12][C:13]([C:15]12[CH2:22][CH2:21][C:18]([CH2:23][OH:24])([CH2:19][CH2:20]1)[CH2:17][CH2:16]2)=[O:14])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(C(CC)(CC)CN)C.C(N(CC)CC)C>C(Cl)Cl>[CH2:5]([O:12][C:13]([C:15]12[CH2:20][CH2:19][C:18]([CH:23]=[O:24])([CH2:21][CH2:22]1)[CH2:17][CH2:16]2)=[O:14])[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Oxalyl chloride (COCl)2
Quantity
16.5 mL
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
34.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C12CCC(CC1)(CC2)CO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)C(CN)(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added over 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
After another 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
) The reaction mixture then stirred for another 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 20-25°
ADDITION
Type
ADDITION
Details
Water (50 ml) is added
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)C12CCC(CC1)(CC2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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